molecular formula C25H22N2O4S B298877 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Katalognummer B298877
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: GGPQGDDEVVCVMA-HBAYPHMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a chemical compound that belongs to the class of thiazolidine-2,4-diones. It is also known as PPARγ (peroxisome proliferator-activated receptor gamma) agonist due to its ability to activate PPARγ receptors in the body. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the activation of PPARγ receptors. PPARγ is a transcription factor that regulates the expression of genes involved in glucose metabolism, lipid metabolism, and inflammation. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, lipid metabolism, and anti-inflammatory pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid include improved glucose uptake and utilization, reduced insulin resistance, decreased inflammation, and inhibition of cancer cell growth. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments include its ability to activate PPARγ receptors, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the research on 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. These include:
1. Investigating the potential of this compound in the treatment of other diseases such as cardiovascular diseases and metabolic disorders.
2. Developing more efficient synthesis methods for this compound to increase its availability and reduce its cost.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the structure-activity relationship of this compound to develop more potent and selective PPARγ agonists.

Synthesemethoden

The synthesis of 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction between 5-bromo-2-furaldehyde, 3-isobutyl-4-oxo-2-phenyliminothiazolidine, and 4-carboxybenzaldehyde in the presence of a base catalyst. This reaction leads to the formation of the desired compound in good yield.

Wissenschaftliche Forschungsanwendungen

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Molekularformel

C25H22N2O4S

Molekulargewicht

446.5 g/mol

IUPAC-Name

4-[5-[(E)-[3-(2-methylpropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H22N2O4S/c1-16(2)15-27-23(28)22(32-25(27)26-19-6-4-3-5-7-19)14-20-12-13-21(31-20)17-8-10-18(11-9-17)24(29)30/h3-14,16H,15H2,1-2H3,(H,29,30)/b22-14+,26-25?

InChI-Schlüssel

GGPQGDDEVVCVMA-HBAYPHMUSA-N

Isomerische SMILES

CC(C)CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

Kanonische SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.